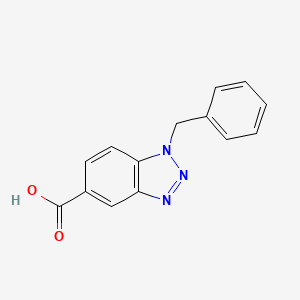

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the empirical formula C14H11N3O2 .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid consists of a benzotriazole core with a benzyl group attached at the 1-position and a carboxylic acid group attached at the 5-position . The InChI code for this compound is 1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is 253.26 . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

- Benzotriazole-5-carboxylic acid serves as a bifunctional ligand in the synthesis of diverse dimensional coordination assemblies. Researchers have explored its use in creating coordination polymers with metals like copper and zinc . These materials find applications in catalysis, sensing, and molecular recognition.

- Benzotriazole derivatives, including 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid , are widely employed as corrosion inhibitors. They protect metals (such as copper, silver, and aluminum) from corrosion in both atmospheric and underwater environments . The compound forms a protective layer on metal surfaces, reducing oxidation and degradation.

- Historically, benzotriazole compounds have been used in photographic emulsions as restrainers or anti-fogging agents. These agents prevent unwanted fogging of the film during development, ensuring sharper images .

Coordination Chemistry and Ligands

Corrosion Inhibition

Photography and Imaging

Drug Discovery and Medicinal Chemistry

Mécanisme D'action

Target of Action

It’s known that benzotriazole derivatives can interact with various molecular scaffolds, conferring unique physicochemical properties to their immediate vicinity .

Mode of Action

The benzotriazole fragment in 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to interact with its targets in a variety of ways, leading to changes in the targets’ behavior or function.

Biochemical Pathways

Benzotriazole derivatives are known for their synthetic versatility, which suggests they may interact with a wide range of biochemical pathways .

Result of Action

Given its physicochemical properties, it’s likely that the compound could induce a variety of effects depending on the specific targets and pathways it interacts with .

Propriétés

IUPAC Name |

1-benzylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPTUTFGJNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)

![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2383119.png)

![1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2383123.png)

![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)

![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)

amino}propanoic acid](/img/structure/B2383128.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)